tert-Butyl N-(2-hydroxyethyl)carbamate
Overview
Description
Tert-Butyl N-(2-hydroxyethyl)carbamate, also known as N-(tert-Butoxycarbonyl)ethanolamine, is a light yellow clear liquid . It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of this compound often involves the use of Di-tert-butyl dicarbonate and Monoethanolamine . It has also been employed in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of this compound is C7H15NO3 . Its molecular weight is 161.20 . The InChI code is 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a reagent type: cross-linking reagent .Physical and Chemical Properties Analysis
This compound has a boiling point of 92℃/0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.449 (lit.) . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .Scientific Research Applications
Enzymatic Kinetic Resolution : Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a derivative of tert-Butyl N-(2-hydroxyethyl)carbamate, was resolved into optically pure enantiomers using Candida antarctica lipase B. This process displayed excellent enantioselectivity and facilitated the synthesis of chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Synthesis of Carbocyclic Analogs : A carbocyclic analogue of a protected β-d-2-deoxyribosylamine was synthesized using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate. This compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Natural Product Synthesis : The compound has been used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. This compound exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Antiarrhythmic and Hypotensive Activity : Certain phenyl N-substituted carbamates, including derivatives of tert-butyl carbamate, have shown promising results in vivo for their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Drug and Chemical Synthesis : this compound derivatives have been utilized in various synthetic pathways for drugs and chemicals. For example, it has been used in the preparation of compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, which has potential applications in various chemical syntheses (Wu, 2011).
Fluorescence in Situ Hybridization Assays : Tert-butyl carbamate derivatives have been used in the synthesis of water-soluble fluorescent diblock nanospheres, which could be applied in fluorescence in situ hybridization assays (Li, Liu, Law, & Sells, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Boc-ethanolamine is an amine-protected, difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, including membrane structure and metabolic processes.
Mode of Action
The compound acts as a protecting group for amines, particularly in the synthesis of phosphatidyl ethanolamines . It binds to the amine group, preventing it from reacting with other substances during the synthesis process . This protection is reversible, allowing the amine to be freed for subsequent reactions when needed .
Biochemical Pathways
The primary biochemical pathway involving N-Boc-ethanolamine is the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion .
Result of Action
The primary result of N-Boc-ethanolamine’s action is the successful synthesis of phosphatidyl ethanolamines . These compounds are essential components of cell membranes and play a role in various cellular functions.
Action Environment
The action of N-Boc-ethanolamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental impact has been studied, with research suggesting that small amounts of ethanolamine have no significant impact on plant health .
Biochemical Analysis
Cellular Effects
It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells . It is plausible that N-Boc-ethanolamine may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of phosphatidyl ethanolamines and ornithine
Dosage Effects in Animal Models
It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells in a dose-dependent manner .
Metabolic Pathways
N-Boc-ethanolamine is involved in the synthesis of phosphatidyl ethanolamines and ornithine
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXCAZYUMDUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369791 | |
Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-80-2 | |
Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-hydroxyethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-ethanolamine in the synthesis of glycerophospholipids?
A: N-Boc-ethanolamine serves as a protected form of ethanolamine in the synthesis of glycerophosphoethanolamines []. The synthesis involves a multi-step process:
Q2: How does the incorporation of N-Boc-ethanolamine impact the properties of the synthesized polymers in the provided research?
A2: In the study by [Liu et al. (2007)][2], N-Boc-ethanolamine wasn't directly incorporated into the final polymer. Instead, it acted as an initiator during the ring-opening polymerization of cyclic carbonate monomers. Subsequent reactions and deprotection steps utilizing the N-(2-hydroxyethyl) carbamate functionality ultimately led to poly(carbonate-b-ester) copolymers with pendent carboxyl or hydroxyl groups. These functional groups significantly influenced the copolymers' self-assembly behavior in aqueous solutions, leading to micelle formation with potential applications in drug delivery.
Q3: What are the analytical techniques commonly employed to characterize compounds synthesized using N-Boc-ethanolamine?
A3: Various analytical techniques are used to characterize compounds derived from N-Boc-ethanolamine. In the context of the provided research articles, these include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds [, ].
- Fourier-transform infrared (FT-IR) Spectroscopy: This method helps identify functional groups present in the synthesized molecules [].
- Mass Spectrometry: This technique is used to determine the molecular weight and confirm the identity of the synthesized compounds [].
- UV-Vis Spectroscopy: This method is employed to study the optical properties of the synthesized compounds, particularly for applications like photodynamic therapy [].
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